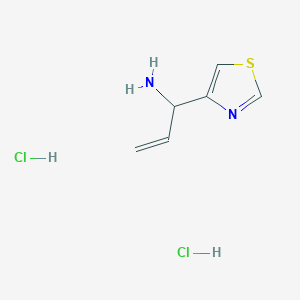

1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is a chemical compound with the CAS Number: 2138085-30-8 . It has a molecular weight of 213.13 . The IUPAC name for this compound is 1-(thiazol-4-yl)prop-2-en-1-amine dihydrochloride . It is stored at room temperature and comes in the form of a powder .

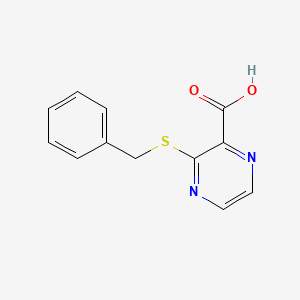

Molecular Structure Analysis

The InChI code for 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is 1S/C6H8N2S.2ClH/c1-2-5(7)6-3-9-4-8-6;;/h2-5H,1,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride”, have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer .

Analgesic and Anti-inflammatory Activities

Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . This suggests that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the development of new analgesic and anti-inflammatory drugs .

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs . This includes activity against a variety of bacteria and fungi .

Antiviral Activity

Thiazole derivatives have also shown antiviral activity . This suggests that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the development of new antiviral drugs .

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic activity . This means that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the treatment of conditions such as hypertension and edema .

Anticonvulsant Activity

Thiazole derivatives have demonstrated anticonvulsant activity . This suggests that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the development of new anticonvulsant drugs .

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective activity . This means that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic activity . This suggests that “1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride” could potentially be used in the development of new anticancer drugs .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Compounds containing thiazole moieties have been reported to exhibit a broad range of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

Similar compounds have been shown to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Compounds with thiazole moieties are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Similar compounds have been reported to exhibit significant analgesic and anti-inflammatory activities .

properties

IUPAC Name |

1-(1,3-thiazol-4-yl)prop-2-en-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.2ClH/c1-2-5(7)6-3-9-4-8-6;;/h2-5H,1,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIRJHMBDKBYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CSC=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiazol-4-yl)prop-2-en-1-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2972727.png)

![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-triethoxybenzamide](/img/structure/B2972737.png)

![methyl 7-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2972744.png)

![(5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2972749.png)